molecular formula C15H13NO6 B13927390 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13927390
M. Wt: 303.27 g/mol
InChI Key: HGYPMBOTLRJRKL-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes both nitro and acetyloxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester typically involves the esterification of 4-hydroxy-7-nitro-2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 4-hydroxy-7-nitro-2-naphthalenecarboxylic acid and ethanol.

    Reduction: 4-(Amino)-7-nitro-2-naphthalenecarboxylic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-nitro-2-naphthalenecarboxylic acid: Lacks the ester and acetyloxy groups.

    4-(Amino)-7-nitro-2-naphthalenecarboxylic acid ethyl ester: Contains an amino group instead of the acetyloxy group.

Uniqueness

4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 4-acetyloxy-7-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13NO6/c1-3-21-15(18)11-6-10-7-12(16(19)20)4-5-13(10)14(8-11)22-9(2)17/h4-8H,3H2,1-2H3

InChI Key

HGYPMBOTLRJRKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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